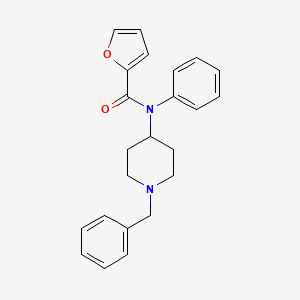

N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide

描述

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c26-23(22-12-7-17-27-22)25(20-10-5-2-6-11-20)21-13-15-24(16-14-21)18-19-8-3-1-4-9-19/h1-12,17,21H,13-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPJXHFICUEJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036769 | |

| Record name | N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497240-21-8 | |

| Record name | Benzyl furanyl fentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497240218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylfuranylfentanyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57C1B6YU31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation of Furan-2-carboxylic Acid Derivative

The starting material, furan-2-carboxylic acid, is converted into the corresponding acid chloride to facilitate amide bond formation. This is achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Furan-2-carboxylic acid to acid chloride | SOCl₂, reflux, inert atmosphere | Generates 5-nitro-furan-2-carbonyl chloride or similar derivatives with high yield |

This acid chloride is highly reactive and used immediately in the next step to avoid hydrolysis.

Preparation of 1-Benzylpiperidin-4-amine

The amine component, 1-benzylpiperidin-4-amine, can be synthesized by reductive amination of 4-piperidone with benzylamine or by other established routes involving substitution and reduction steps. The amine is often isolated as a free base or salt form.

Amide Bond Formation

The key step is the coupling of the acid chloride with the amine to form the target amide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the released hydrochloric acid and to promote the reaction.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride + 1-benzylpiperidin-4-amine | Triethylamine, anhydrous solvent (e.g., dichloromethane), 0–25°C, inert atmosphere | 70–90% | Reaction monitored by TLC or HPLC |

The reaction mixture is stirred until completion, then worked up by aqueous extraction and purified by recrystallization or chromatography.

Alternative Synthetic Routes

Some literature reports the use of isocyanate intermediates for related compounds, where substituted isocyanates are reacted with amines under triethylamine catalysis to form carboxamides. This method can provide good yields (70–85%) and is applicable to structurally similar compounds.

Representative Synthesis Example from Literature

A related synthetic approach described for similar compounds involves:

- Formation of substituted isocyanates by reaction of benzylamine derivatives with triphosgene.

- Subsequent nucleophilic substitution with piperidine derivatives under triethylamine catalysis.

- Final purification and characterization by NMR, IR, and mass spectrometry.

This method underscores the versatility of isocyanate chemistry in preparing N-substituted carboxamides structurally akin to this compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Impact on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or acetonitrile | Solvent polarity affects solubility and reaction rate |

| Temperature | 0–25°C | Lower temperatures minimize side reactions |

| Base | Triethylamine or DIPEA | Neutralizes HCl, facilitates amide formation |

| Reaction Time | 1–4 hours | Sufficient for complete conversion |

| Purification | Recrystallization or chromatography | Ensures removal of unreacted starting materials and by-products |

Characterization of the Product

The synthesized this compound is characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of aromatic, piperidine, and furan moieties.

- Mass Spectrometry: GC-MS or ESI-MS confirms molecular weight (360.4 g/mol).

- Infrared Spectroscopy: Identification of amide carbonyl stretch (~1650 cm⁻¹).

- Purity Assessment: HPLC or TLC monitoring.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Furan-2-carboxylic acid to acid chloride | SOCl₂, reflux, inert atmosphere | >90 | High conversion, acid chloride used immediately |

| Amine synthesis | Reductive amination of 4-piperidone with benzylamine | Variable | Purification required |

| Amide coupling | Acid chloride + 1-benzylpiperidin-4-amine, triethylamine, DCM, 0–25°C | 70–90 | Monitored by TLC/HPLC, purified by recrystallization |

Research Findings and Notes

- The amide bond formation is the critical step and generally proceeds with high efficiency under mild conditions.

- Use of triethylamine or similar bases is essential to neutralize HCl generated during coupling.

- Alternative methods using isocyanate intermediates provide viable routes with good yields.

- Purity and structural confirmation rely heavily on spectroscopic techniques.

- The presence of the furan ring requires careful handling due to potential sensitivity under acidic or basic conditions.

- Literature on analog compounds suggests that substitution patterns on the phenyl and piperidine rings can influence biological activity and solubility, which may impact synthetic strategy.

化学反应分析

N-Benzylfuranylfentanyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

科学研究应用

Analgesic Research

N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide has been studied for its potential as an analgesic agent. Its structural modifications allow it to interact with opioid receptors, potentially providing pain relief similar to traditional opioids but with different pharmacokinetic profiles.

Opioid Receptor Studies

Research has indicated that compounds like this compound can be utilized to study the interactions between synthetic opioids and opioid receptors (μ, δ, and κ). Understanding these interactions is crucial for developing safer analgesics that minimize the risk of addiction and adverse effects.

Comparative Analyses with Other Fentanyl Analogues

This compound can be compared to other fentanyl analogues regarding potency, efficacy, and side effects. Such comparisons help in identifying safer alternatives for pain management while maintaining therapeutic benefits.

| Compound Name | Structure | Potency | Primary Use |

|---|---|---|---|

| This compound | Structure | High | Analgesia |

| Furanylfentanyl | Structure | Higher | Analgesia |

| Sufentanil | Structure | Very High | Surgical anesthesia |

Neuropharmacological Studies

Due to its interaction with the central nervous system, this compound serves as a valuable tool in neuropharmacological studies aimed at understanding pain pathways and the mechanisms of opioid action.

Potential Therapeutic Applications

The ongoing research into this compound may lead to its use in treating chronic pain conditions or as part of cancer pain management protocols. Its efficacy could be evaluated against existing treatments to determine its viability as a new therapeutic option.

Case Study 1: Analgesic Efficacy

A study conducted on various fentanyl analogues, including this compound, demonstrated that certain modifications in the structure led to enhanced binding affinity for μ-opioid receptors. This increased affinity correlated with a higher analgesic effect in animal models.

Case Study 2: Safety Profile Assessment

Research comparing the safety profiles of this compound and traditional opioids found that while both exhibited similar analgesic properties, the former showed a reduced incidence of respiratory depression—a common side effect associated with opioid use.

作用机制

N-Benzylfuranylfentanyl exerts its effects by binding to mu-type opioid receptors in the central nervous system. This binding activates the receptors, leading to analgesic and euphoric effects. The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and regulatory differences between N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide and related fentanyl analogs:

Key Structural and Functional Insights:

- Piperidine Substituent: The benzyl group in the target compound differs from the phenethyl group in furanylfentanyl and most analogs.

- Sigma Receptor Interactions: While direct data are lacking, sigma-1 and sigma-2 receptors are highly expressed in tumor cell lines (e.g., T47D breast carcinoma, A375 melanoma) for structurally similar piperidine-based compounds. For example, sigma-2 receptor Bmax values for furanylfentanyl analogs exceed 7000 fmol/mg protein in some cell lines, suggesting a possible role in tumor biology .

- Metabolism : Furanylfentanyl undergoes hepatic metabolism via piperidine ring cleavage and furan degradation (, Figure 1). The benzyl variant may follow similar pathways but with distinct kinetics due to steric and electronic effects of the benzyl group .

Pharmacological and Regulatory Considerations

Receptor Binding and Toxicity:

- Opioid Receptor Activity : Although unconfirmed for the benzyl variant, furanylfentanyl and analogs exhibit µ-opioid receptor (MOR) agonism, leading to respiratory depression and overdose risks. The benzyl group’s reduced lipophilicity may lower potency compared to phenethyl analogs .

- Sigma Receptor Implications: Sigma-2 receptors are overexpressed in nonneural tumors (e.g., renal carcinomas, sarcomas) and may contribute to apoptosis regulation.

Legal Status:

- The phenethyl-substituted furanylfentanyl is explicitly regulated under Schedule I in multiple jurisdictions (e.g., Iowa Code 2021, DEA Schedule I) . The benzyl variant’s structural distinction may place it in a regulatory gray area, though its pharmacological profile likely warrants similar control .

生物活性

N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide, commonly referred to as N-Benzylfuranylfentanyl, is a synthetic opioid compound structurally related to fentanyl. This article explores its biological activity, including its mechanism of action, receptor interactions, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C23H24N2O2

- Molecular Weight : 360.4489 g/mol

- CAS Number : 497240-21-8

The compound features a benzyl group and a furan moiety attached to a piperidine structure, which is characteristic of many potent opioids.

N-Benzylfuranylfentanyl primarily exerts its effects by binding to mu-opioid receptors (MOR) in the central nervous system. This interaction leads to the activation of these receptors, resulting in analgesic and euphoric effects. The compound's structural modifications, particularly the benzyl and furan substitutions, influence its binding affinity and potency compared to other fentanyl analogs.

Opioid Receptor Binding Affinity

Research indicates that N-Benzylfuranylfentanyl has a high affinity for mu-opioid receptors compared to delta and kappa receptors. This selectivity is crucial for its analgesic properties while minimizing unwanted side effects associated with non-selective opioid receptor activation.

| Compound | Mu Receptor Affinity (Ki) | Delta Receptor Affinity (Ki) | Kappa Receptor Affinity (Ki) |

|---|---|---|---|

| N-Benzylfuranylfentanyl | Low nM range | High nM range | Low µM range |

Comparative Analysis with Other Fentanyl Analogues

The biological activity of N-Benzylfuranylfentanyl can be compared with other fentanyl analogs such as furanyl fentanyl and acetyl fentanyl. Studies have shown that while all these compounds exhibit potent opioid activity, N-Benzylfuranylfentanyl may have enhanced efficacy due to its unique structural features.

Case Studies and Research Findings

- Analgesic Effects : In animal models, N-Benzylfuranylfentanyl demonstrated significant analgesic effects comparable to morphine but with a potentially lower dose requirement. This suggests a higher potency which could lead to reduced side effects associated with higher doses of traditional opioids.

- Respiratory Depression : A critical concern with opioid compounds is their potential to cause respiratory depression. Studies have indicated that while N-Benzylfuranylfentanyl does induce respiratory depression, it may do so at higher doses than traditional opioids, indicating a potentially safer profile at therapeutic doses.

- Addiction Potential : Given its high affinity for MORs, there are concerns regarding the addictive potential of N-Benzylfuranylfentanyl. Research into its abuse liability is ongoing, with preliminary findings suggesting that while it has addictive properties, they may be mitigated by its pharmacokinetic profile.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Benzylpiperidin-4-yl)-N-phenylfuran-2-carboxamide, and how can purity be validated?

- Methodology : The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and substituted piperidine precursors. For example, analogous compounds (e.g., chromene-2-carboxamide derivatives) are synthesized by reacting chromene-2-carboxylic acid with amines like 2-(1-benzylpiperidin-4-yl)ethan-1-amine under carbodiimide coupling conditions (e.g., EDC/HOBt) .

- Validation : Post-synthesis, purity is confirmed using HPLC (≥98% purity) and structural characterization via H/C NMR and HRMS. For example, HRMS analysis in Figure 2 of resolves molecular ion peaks and fragmentation patterns .

Q. How does the structural configuration of This compound influence its opioid receptor binding?

- Methodology : The compound’s piperidine and furan moieties are critical for μ-opioid receptor (MOR) affinity. Computational docking studies combined with competitive binding assays (e.g., using H-naloxone) can map key interactions. Structural analogs like fentanyl derivatives show that substitutions on the piperidine ring modulate potency .

- Key Data : identifies fragmentation pathways (e.g., piperidine ring cleavage at m/z 146) critical for mass spectrometry-based receptor interaction studies .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodology : Human liver microsomes (HLMs) and HepaRG cells are standard models. Incubate the compound with HLMs, NADPH, and UDPGA to assess Phase I/II metabolism. LC-HRMS (as in ) identifies metabolites via precise mass-to-charge ratios and fragmentation patterns .

- Validation : Compare metabolic profiles with known opioids like fentanyl, which undergo CYP3A4-mediated N-dealkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for This compound?

- Methodology : Variability often arises from assay conditions (e.g., cell lines, radioligands). Standardize assays using:

- Cell lines : CHO cells stably expressing human MOR.

- Controls : Include reference ligands (e.g., DAMGO for MOR) and validate with competitive binding curves.

- Statistical rigor : Use triplicate measurements and IC/K normalization .

Q. What experimental designs optimize the synthesis of novel analogs with reduced neurotoxicity?

- Methodology :

- Scaffold modification : Replace the furan ring with bioisosteres (e.g., thiophene) to alter metabolic pathways.

- Piperidine substitutions : Introduce polar groups (e.g., hydroxyl) to reduce blood-brain barrier penetration.

- In vitro neurotoxicity screening : Use SH-SY5Y neuronal cells to assess cytotoxicity via MTT assays .

- Data Integration : details synthetic yields (>90%) for chromene-2-carboxamide analogs, providing a template for scalability .

Q. What advanced analytical techniques are recommended for detecting trace metabolites in biological samples?

- Methodology :

- HRMS : Resolve low-abundance metabolites with mass accuracy <5 ppm (e.g., Figure 1 in identifies furan-2-carboxamide cleavage products) .

- Ion mobility spectrometry (IMS) : Differentiate isomeric metabolites (e.g., hydroxylation at piperidine vs. benzyl positions).

- Data processing : Use software like XCMS or Compound Discoverer for untargeted metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。